Smenospongine
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Overview
Description
Smenospongine is a natural product isolated from marine sponges that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Scientific Research Applications
Antiproliferative and Antiangiogenic Activities
Smenospongine has demonstrated significant antiproliferative and antiangiogenic activities. Studies have shown that it inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells, impacting angiogenesis which is crucial in the growth and metastasis of solid tumors. Furthermore, it inhibits the growth of a variety of human solid cancer cells in vitro (Kong et al., 2011).
Impact on Leukemia Cells
Smenospongine induces G1 arrest or apoptosis in different leukemia cells, including K562 chronic myelogenous leukemia cells, HL60 human acute promyelocytic leukemia cells, and U937 human histiocytic lymphoma cells. The mechanism involves the increased expression of p21 and inhibition of Rb phosphorylation, suggesting the importance of the p21-Rb pathway in this process (Kong et al., 2008).
Inducing Erythroid Differentiation in K562 Cells
Research has shown that smenospongine induces erythroid differentiation in K562 chronic myelogenous leukemia (CML) cells, as evidenced by increased hemoglobin production and glycophorin A expression. It also causes G1 phase cell-cycle arrest, likely through increased p21 expression, and inhibits the phosphorylation of Crkl, a Bcr–Abl tyrosine kinase substrate involved in CML (Aoki et al., 2004).
properties
CAS RN |
113021-53-7 |
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Product Name |
Smenospongine |
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20+,21+/m0/s1 |
InChI Key |
OBQPWRJUZHGREQ-NUATZEMDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |
synonyms |
smenospongine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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